2-(2-Methylvaleryl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

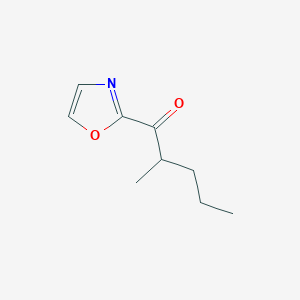

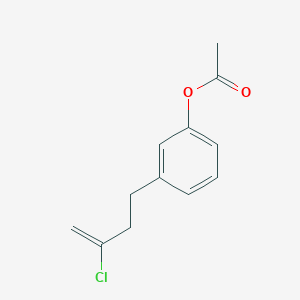

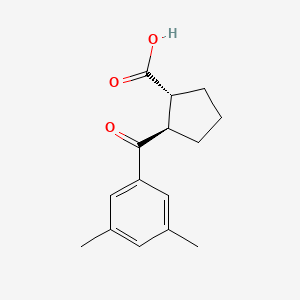

2-(2-Methylvaleryl)oxazole, also known as 2-Methyl-1-(oxazol-2-yl)pentan-1-one, is a chemical compound with the molecular formula C9H13NO2 . It is an oxazole derivative, which is a class of compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom .

Synthesis Analysis

Oxazole compounds, including this compound, can be synthesized using the van Leusen Oxazole Synthesis . This method involves the use of tosylmethylisocyanides (TosMICs) and has been recognized as one of the most suitable strategies for preparing oxazole-based medicinal compounds . Other methods for the synthesis of oxazole derivatives involve the use of magnetic nanocatalysts .Molecular Structure Analysis

The oxazole ring in this compound contains one nitrogen atom and one oxygen atom . This structure is widely found in natural products and synthetic molecules and is known as a prime skeleton for drug discovery .Chemical Reactions Analysis

Oxazole compounds, including this compound, are involved in various chemical reactions. The van Leusen reaction, based on TosMICs, is commonly used to prepare oxazole-based medicinal compounds . Other reactions involving oxazole derivatives have been reported, including the cyclization reaction of N-(2-bromo-phenyl)-benzamide in the presence of CoFe2O4 nanocatalyst .Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Synthesis of Oxazoles

Gold catalysis has been employed for the synthesis of oxazoles from N-propargylcarboxamides under mild conditions. This method has provided direct access to alkylidene oxazolines, showcasing a potential pathway for the synthesis of oxazole derivatives, including 2-(2-Methylvaleryl)oxazole, under mild reaction conditions (Hashmi et al., 2004).

Modular Synthesis of Oxazoles

A [3 + 2] annulation strategy involving a terminal alkyne and a carboxamide, catalyzed by gold, has been developed for an efficient synthesis of oxazole structures. This method highlights the utility of bidentate ligands in controlling the reactivity of gold carbenes, potentially applicable to the synthesis of this compound derivatives (Luo et al., 2012).

Synthesis of Functionalizable Oxazoles

A three-step synthesis method for 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles has been described, starting from easily accessible materials. This synthesis pathway offers a versatile approach to creating functionalizable oxazoles, which could be adapted for this compound (Pankova et al., 2015).

Photo-Oxidation of Oxazole Derivatives

The kinetics of the photo-oxidation of oxazole and its derivatives with singlet oxygen have been investigated, providing insights into the physicochemical properties and reactivities of oxazole compounds. This study could inform the development of oxazole-based materials with tailored properties (Zeinali et al., 2020).

Anticancer Activities of Oxazole Compounds

Oxazoles have been identified as a target for anticancer research due to their diverse biological activities and ability to interact with various enzymes and receptors. Recent reports have focused on the synthesis and evaluation of oxazole-based compounds, including potential applications in cancer treatment (Chiacchio et al., 2020).

Wirkmechanismus

Target of Action

Oxazole derivatives, in general, have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various biochemical processes .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function or activity . The specific interactions and resulting changes would depend on the structure of the oxazole derivative and the nature of its target.

Biochemical Pathways

Oxazole derivatives have been found to impact a wide range of biochemical pathways, often as a result of their interactions with various biological targets .

Result of Action

Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Zukünftige Richtungen

Oxazole-based molecules, including 2-(2-Methylvaleryl)oxazole, are becoming a significant heterocyclic nucleus in medicinal chemistry . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

Eigenschaften

IUPAC Name |

2-methyl-1-(1,3-oxazol-2-yl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-4-7(2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWUEGRLDHTQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642058 |

Source

|

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-23-4 |

Source

|

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

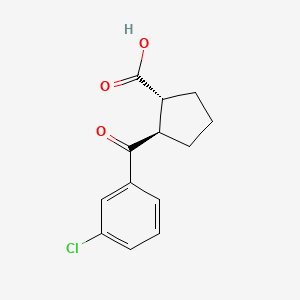

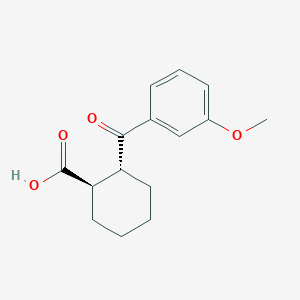

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

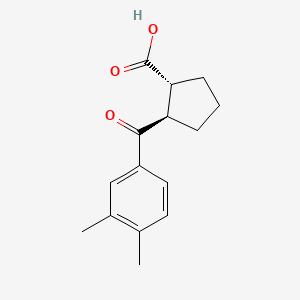

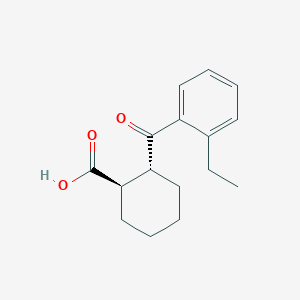

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)

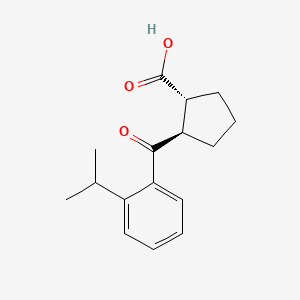

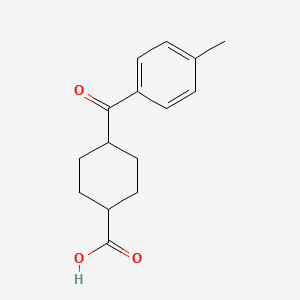

![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)